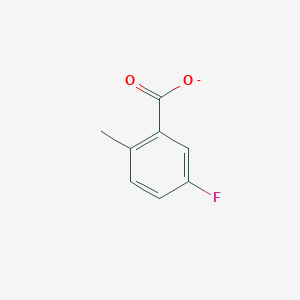
5-Fluoro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylbenzoate is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylbenzoate can be achieved through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by esterification with methanol . This method yields 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester as an intermediate, which can be further processed to obtain the desired compound.
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The nitration and esterification method is commonly used due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluoro-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-fluoro-2-methylbenzamide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: 5-Fluoro-2-methylbenzoic acid.
Reduction: 5-Fluoro-2-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylbenzoate has several scientific research applications:
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes and receptors. For example, benzamide derivatives synthesized from this compound can inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A closely related compound with similar chemical properties.
5-Fluoro-3-methylbenzoate: Another fluorinated benzoate derivative with a different substitution pattern.
2-Fluoro-5-methylbenzoate: A positional isomer with the fluorine and methyl groups swapped.
Uniqueness
5-Fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methyl group on the benzene ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6FO2- |
|---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |
InChI Key |
JVBLXLBINTYFPR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















